An In-depth Technical Guide to 5-Bromo-2-vinylpyrimidine: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-vinylpyrimidine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-2-vinylpyrimidine
5-Bromo-2-vinylpyrimidine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive vinyl group and a versatile bromine atom on the pyrimidine scaffold, offers a powerful platform for the synthesis of complex molecular architectures. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds and approved drugs, owing to its ability to mimic the structure of nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[1] The presence of the vinyl and bromo substituents provides orthogonal handles for a variety of chemical transformations, making 5-Bromo-2-vinylpyrimidine a valuable intermediate for the generation of diverse compound libraries in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, with a focus on its utility in the development of kinase inhibitors.
Core Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2-vinylpyrimidine is essential for its effective handling, reaction optimization, and for predicting its behavior in biological systems.
Chemical Structure and Identifiers
The structure of 5-Bromo-2-vinylpyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a vinyl group at the 2-position.
Systematic Name: 5-bromo-2-ethenylpyrimidine[2]
| Identifier | Value | Source |
| CAS Number | 883901-68-6 | [3] |
| Molecular Formula | C₆H₅BrN₂ | [2] |
| Molecular Weight | 185.02 g/mol | [3] |
| SMILES | C=CC1=NC=C(C=N1)Br | [2] |
| InChI Key | LZGICTBSBIWVFA-UHFFFAOYSA-N | [2] |
Physicochemical Data
While experimental data for some physical properties of 5-Bromo-2-vinylpyrimidine are not widely published, predictions and data from analogous compounds provide valuable insights.
| Property | Value/Information | Source & Rationale |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar substituted pyrimidines like 5-bromo-2-methylpyrimidine which is a solid.[4] |
| Melting Point | Not experimentally determined in available literature. | For reference, 5-bromo-2-methylpyrimidine has a melting point of 80.0 to 85.0 °C.[4] |
| Boiling Point | Not experimentally determined in available literature. | Predicted boiling point for the related 5-bromo-2-methylpyrimidine is 195.2±13.0 °C.[4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | Based on the solubility of similar brominated pyrimidines.[5] |
| XlogP (Predicted) | 1.7 | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the pyrimidine ring protons.
-
Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically around δ 8.5-9.0 ppm. For comparison, the protons of 5-bromopyrimidine appear at δ 8.87 ppm.[6]
-
Vinyl Protons: The vinyl group will exhibit a characteristic AMX spin system, with three distinct signals:
-
One proton (the one attached to the carbon adjacent to the pyrimidine ring) will appear as a doublet of doublets (dd) in the range of δ 6.5-7.0 ppm.
-
The two terminal vinyl protons will appear as doublets or doublets of doublets in the range of δ 5.5-6.5 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects. For comparison, the carbon signals for 5-bromopyrimidine are observed at δ 159.2, 158.2, and 118.9 ppm.[7]
-
Vinyl Carbons: The two carbons of the vinyl group are expected to appear in the alkene region of the spectrum, typically between δ 115-140 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
C=C and C=N Stretching: Vibrations of the pyrimidine ring and the vinyl C=C bond will appear in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring and vinylic C-H stretching will be observed above 3000 cm⁻¹.[8]
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
Mass spectrometry is a key tool for confirming the molecular weight of 5-Bromo-2-vinylpyrimidine. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Mass Spectrometry Data: [2]
| Adduct | m/z |
| [M+H]⁺ | 184.97089 |
| [M+Na]⁺ | 206.95283 |
| [M]⁺ | 183.96306 |
Synthesis and Reactivity
The synthesis of 5-Bromo-2-vinylpyrimidine can be approached through several synthetic strategies, primarily involving the introduction of the vinyl group onto a pre-functionalized 5-bromopyrimidine core or the construction of the pyrimidine ring itself.
Synthetic Strategies
A plausible and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[9] This approach offers a direct route to the desired pyrimidine scaffold.
For the specific synthesis of 5-Bromo-2-vinylpyrimidine, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is a highly effective strategy. A common approach involves the reaction of a 2-halo-5-bromopyrimidine with a vinylating agent. For instance, the Stille coupling of 2-chloro-5-bromopyrimidine with vinyltributylstannane in the presence of a palladium catalyst would yield the target compound.
Experimental Protocol: Illustrative Synthesis via Stille Coupling
This protocol is a generalized procedure based on established Stille coupling methodologies and should be optimized for the specific substrates.
Objective: To synthesize 5-Bromo-2-vinylpyrimidine from 2-chloro-5-bromopyrimidine and vinyltributylstannane.
Materials:
-
2-Chloro-5-bromopyrimidine
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add vinyltributylstannane (1.1-1.5 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-vinylpyrimidine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-Bromo-2-vinylpyrimidine stems from the distinct reactivity of its two functional groups.
-
The 5-Bromo Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, making it a key transformation in the synthesis of complex molecules. The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose due to the commercial availability of a vast array of boronic acids and the mild reaction conditions.[10]
-
The 2-Vinyl Position: The vinyl group is susceptible to a range of reactions, including:
-
Conjugate Addition: The electron-withdrawing nature of the pyrimidine ring activates the vinyl group for Michael-type additions of various nucleophiles.[9]
-
Heck Reaction: The vinyl group can participate as the alkene component in Heck coupling reactions.
-
Diels-Alder Reaction: The vinyl group can act as a dienophile in cycloaddition reactions.
-
Polymerization: The vinyl group can undergo polymerization, a property that should be considered during its synthesis and storage.[3]
-
The orthogonal reactivity of these two sites allows for a stepwise functionalization strategy, where one site can be modified while the other remains intact for a subsequent transformation.
// Nodes A [label="5-Bromo-2-vinylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki Coupling\n(at C5-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Conjugate Addition\n(at vinyl group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="5-Aryl-2-vinylpyrimidine\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="2-(2-Substituted-ethyl)-5-bromopyrimidine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Complex Bioactive Molecules\n(e.g., Kinase Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label=" Arylboronic Acid, Pd catalyst"]; A -> C [label=" Nucleophile"]; B -> D; C -> E; D -> F [label=" Further\n Functionalization"]; E -> F [label=" Further\n Functionalization"]; } .dot Figure 1: Synthetic utility of 5-Bromo-2-vinylpyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, and 5-Bromo-2-vinylpyrimidine serves as a valuable starting material for the synthesis of a variety of biologically active compounds, most notably kinase inhibitors.[11]
Role in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, kinase inhibitors have become a major class of targeted therapeutics. The pyrimidine core is a common feature in many kinase inhibitors as it can form key hydrogen bonds with the hinge region of the ATP-binding site of the kinase.
The 5-bromo position of 5-Bromo-2-vinylpyrimidine can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl moieties that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The 2-vinyl group can be further modified to introduce additional functionalities or to tune the physicochemical properties of the molecule.
// Edges "inhibitor":f0 -> "hinge" [label=" H-bonds", color="#34A853"]; "inhibitor":f1 -> "hydrophobic_pocket" [label=" Hydrophobic\n Interactions", color="#FBBC05"]; "inhibitor":f2 -> "gatekeeper" [label=" Steric/Electronic\n Interactions", color="#EA4335"]; } .dot Figure 2: Binding model of a pyrimidine-based kinase inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling 5-Bromo-2-vinylpyrimidine. While a specific Material Safety Data Sheet (MSDS) is not widely available, data for structurally related compounds provide guidance on potential hazards.
General Safety Precautions: [5][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
It is imperative to consult the specific safety data sheet provided by the supplier before use and to handle the compound in accordance with good laboratory practices.
Conclusion
5-Bromo-2-vinylpyrimidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its dual reactivity allows for the strategic and sequential introduction of various functional groups, enabling the construction of complex and diverse molecular libraries. Its utility as a precursor for kinase inhibitors highlights its importance in modern drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective application in the development of novel therapeutic agents. As the demand for new and more effective drugs continues to grow, the importance of key intermediates like 5-Bromo-2-vinylpyrimidine in the synthetic chemist's toolbox is set to increase.
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